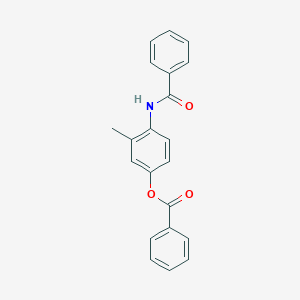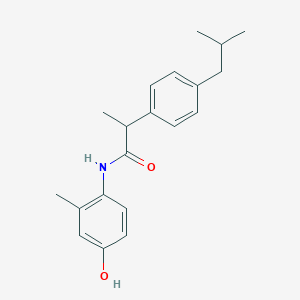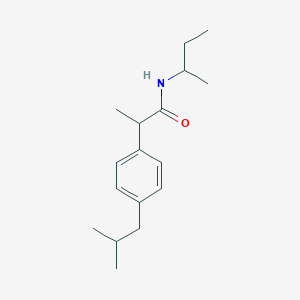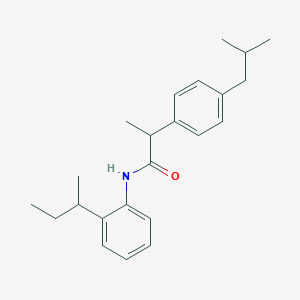
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of phenoxy carboxylic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another commonly used herbicide. DCPA is known for its selective action against grassy weeds and has been used extensively in the United States since the early 1960s.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide works by inhibiting the growth of weeds through its action on the plant's metabolic processes. It interferes with the synthesis of plant cell wall components, leading to the death of the plant. 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is selective in its action, targeting grassy weeds while leaving broadleaf plants unharmed.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, such as insects and earthworms, which play an important role in maintaining soil health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its selective action against grassy weeds makes it an ideal herbicide for studying the impact of weed control on crop yield. However, the use of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide in laboratory experiments is limited by its potential impact on non-target organisms, which can affect the accuracy of the results.
Direcciones Futuras
There are several areas of research that can be explored in relation to 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide. One potential future direction is the development of more environmentally friendly herbicides that can replace 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and other synthetic herbicides. Another area of research is the impact of herbicides on soil health and the role of non-target organisms in maintaining soil fertility. Further studies can also be conducted to understand the long-term effects of herbicide use on crop yield and the environment.
Conclusion
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is a widely used herbicide that has been extensively studied for its impact on weed control and the environment. Its selective action against grassy weeds makes it an ideal herbicide for use in agriculture. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, highlighting the need for more environmentally friendly herbicides. Further research is needed to understand the long-term impact of herbicide use on crop yield and the environment.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with isopentylamine in the presence of a catalyst. The reaction yields 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its impact on non-target organisms. Studies have also been conducted to understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and its biochemical and physiological effects.
Propiedades
Fórmula molecular |
C14H19Cl2NO2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Clave InChI |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



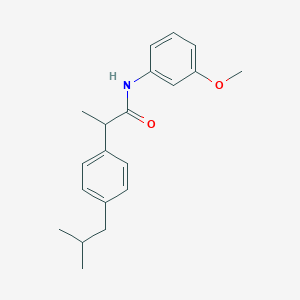
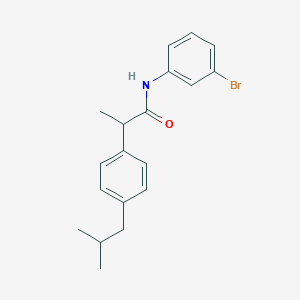


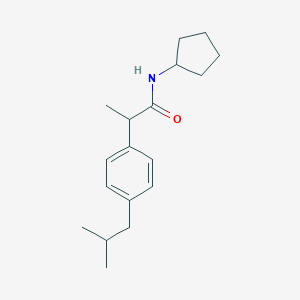


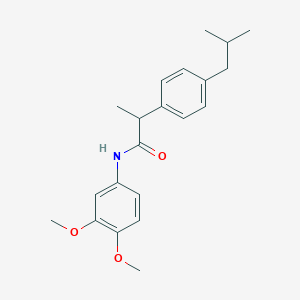

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
